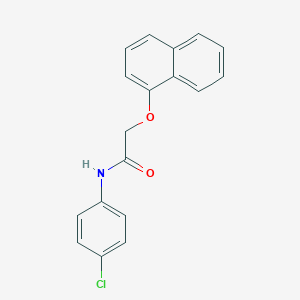
N-(4-chlorophenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(1-naphthyloxy)acetamide, commonly known as CNA, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent. CNA belongs to a class of compounds called amides and has been studied for its potential use in treating various diseases, including cancer, inflammation, and pain.
作用機序
The mechanism of action of CNA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. CNA has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression and cell growth.
Biochemical and physiological effects:
CNA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative, anti-inflammatory, and analgesic effects, CNA has also been shown to have antioxidant properties and to be able to modulate the immune system.
実験室実験の利点と制限
CNA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity in animal studies. However, CNA has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects of CNA.
将来の方向性
There are several potential future directions for research on CNA. One area of interest is the development of CNA-based therapies for cancer and other diseases. Researchers are also interested in exploring the potential use of CNA in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of CNA and to identify any potential side effects.
合成法
The synthesis of CNA involves a multi-step process that includes the reaction of 4-chloroaniline with 1-naphthol to form 4-chloro-1-naphthol. This intermediate product is then reacted with chloroacetyl chloride to form CNA.
科学的研究の応用
CNA has been studied extensively for its potential use in cancer therapy. Research has shown that CNA has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. CNA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
分子式 |
C18H14ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H14ClNO2/c19-14-8-10-15(11-9-14)20-18(21)12-22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21) |
InChIキー |
DXBURDCVCZFBRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



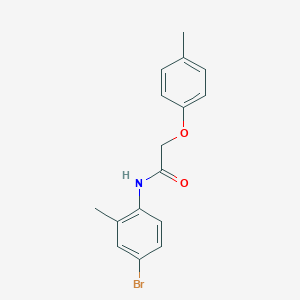
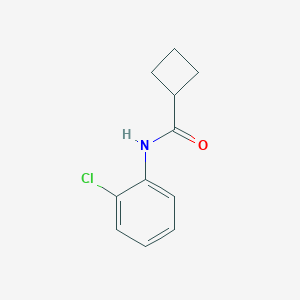
![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
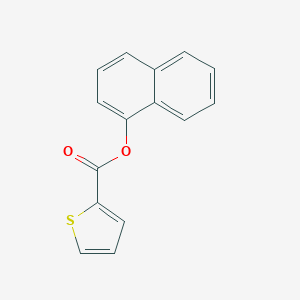


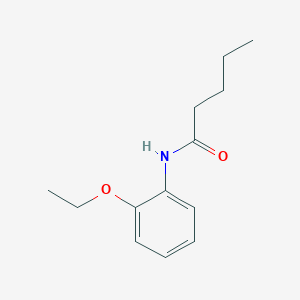
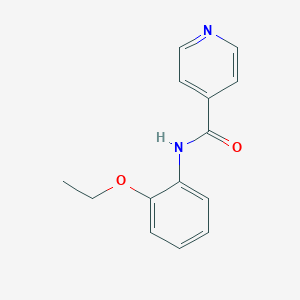
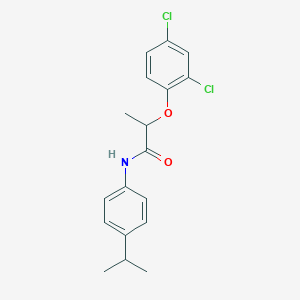
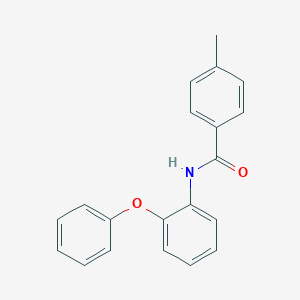
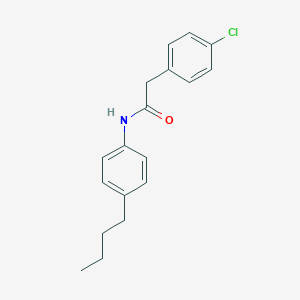
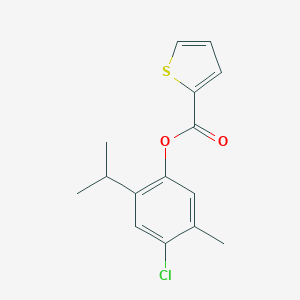
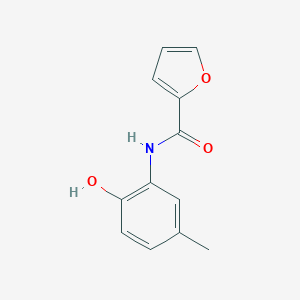
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)